3'-Methoxydaidzein

描述

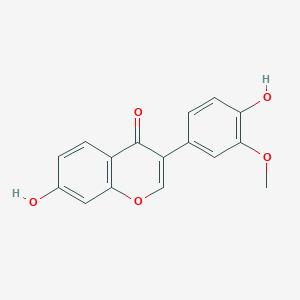

3’-Methoxydaidzein, also known as 7,4’-dihydroxy-3’-methoxyisoflavone, is a natural isoflavone compound. It is a derivative of daidzein, a well-known isoflavone found in soybeans and other legumes. This compound is characterized by its white or light yellow crystalline powder appearance and has a molecular formula of C16H12O5 . It is soluble in alcohol, ketone, and ether, but only slightly soluble in water .

准备方法

Synthetic Routes and Reaction Conditions: 3’-Methoxydaidzein can be synthesized through both natural extraction and chemical synthesis methods.

Natural Extraction: The compound can be extracted from soybeans. The process involves crushing the soybeans, followed by extraction and column chromatography.

Chemical Synthesis: This method involves multi-step reactions using appropriate starting materials and reagents.

Industrial Production Methods: Industrial production of 3’-Methoxydaidzein follows similar methods to those used in laboratory settings but on a larger scale. The extraction from natural sources is often preferred due to the availability of soybeans and the relatively straightforward extraction process .

化学反应分析

3’-Methoxydaidzein undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .

科学研究应用

Pharmacological Applications

Analgesic Properties

3'-Methoxydaidzein has been identified as a potent analgesic agent. Research indicates that it inhibits voltage-gated sodium channels (VGSCs), specifically NaV1.7, NaV1.8, and NaV1.3, which are crucial in pain signaling pathways. The compound demonstrated IC50 values of 181 nM for NaV1.7, 397 nM for NaV1.8, and 505 nM for NaV1.3, highlighting its potential as a non-addictive pain relief alternative .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies, indicating its role in combating oxidative stress-related diseases. This activity is particularly relevant in aging research and the development of anti-aging products.

Estrogen Modulation

As an estrogen modulator, this compound mimics estrogen's effects in the body, making it a candidate for therapeutic applications in hormone-related conditions such as menopause and osteoporosis.

Biochemical Research

Biosynthesis Studies

Research on the biosynthesis of isoflavones has identified this compound as a product of O-methylation processes in plants like Pueraria lobata. Understanding these metabolic pathways can enhance the production of beneficial isoflavones through biotechnological approaches .

Molecular Docking Studies

Molecular docking experiments have shown that this compound binds effectively to epidermal growth factor receptors (EGFR), indicating potential applications in cancer therapy . This binding affinity suggests that it may play a role in inhibiting tumor growth.

Nutritional Applications

Dietary Isoflavones

As a dietary isoflavone found predominantly in soy products, this compound contributes to health benefits associated with soy consumption, including cardiovascular health and reduced risk of certain cancers. Its incorporation into dietary supplements is being researched for enhancing health outcomes .

Industrial Applications

Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at reducing skin aging and oxidative damage caused by environmental stressors.

Case Studies and Findings

作用机制

3’-Methoxydaidzein exerts its effects primarily by inhibiting voltage-gated sodium channels. This inhibition leads to analgesic activity, making it useful in pain management research . The compound specifically targets subtypes NaV1.7, NaV1.8, and NaV1.3, with varying inhibitory concentrations (IC50 values of 181 nM, 397 nM, and 505 nM, respectively) . By blocking these channels, 3’-Methoxydaidzein can attenuate acute pain and chronic pain hypersensitivity induced by chemical or heat stimuli .

相似化合物的比较

3’-Methoxydaidzein is unique among isoflavones due to its specific structural modifications and biological activities. Similar compounds include:

Daidzein: The parent compound of 3’-Methoxydaidzein, known for its estrogenic and antioxidant properties.

Genistein: Another isoflavone with similar estrogenic and anticancer properties.

Biochanin A: An isoflavone with antioxidant and anti-inflammatory properties.

Compared to these compounds, 3’-Methoxydaidzein has a unique methoxy group at the 3’ position, which contributes to its distinct biological activities, particularly its ability to inhibit specific sodium channels .

生物活性

3'-Methoxydaidzein is a bioactive isoflavone derived from soy products and other plant sources. It has garnered attention for its potential therapeutic applications, particularly in pain management and other health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₁₆H₁₂O₅

- Molecular Weight : 284.26 g/mol

- CAS Number : 21913-98-4

- Melting Point : 258-260 °C

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 534.5 ± 50.0 °C at 760 mmHg

This compound primarily exerts its effects through the inhibition of voltage-gated sodium channels (VGSCs), particularly subtypes NaV1.7, NaV1.8, and NaV1.3. The compound demonstrates significant analgesic properties by blocking these channels, which play a critical role in pain signaling pathways.

IC50 Values for Sodium Channel Inhibition

| Sodium Channel Subtype | IC50 (nM) |

|---|---|

| NaV1.7 | 181 ± 14 |

| NaV1.8 | 397 ± 26 |

| NaV1.3 | 505 ± 46 |

These values indicate the potency of this compound in inhibiting specific sodium channels, with NaV1.7 being the most sensitive target .

Analgesic Activity

Research has demonstrated that this compound effectively alleviates both acute and chronic pain in animal models. In a study conducted by Xu et al., it was shown to reduce pain hypersensitivity induced by chemical agents and chronic constriction injury in mice . This analgesic effect is attributed to its ability to inhibit VGSCs without inducing addiction, making it a promising candidate for pain management therapies.

Other Biological Activities

In addition to its analgesic properties, preliminary studies suggest potential anti-cancer activities associated with this compound. Molecular docking studies indicate that it may interact with key targets involved in cancer pathways, such as EGFR (Epidermal Growth Factor Receptor), suggesting a multifaceted role in disease modulation .

Study on Pain Relief Mechanism

A notable study published in Chinese Journal of Natural Medicines explored the analgesic mechanism of dietary isoflavones including this compound. The findings highlighted its effectiveness in blocking VGSCs and reducing pain responses in experimental models . This research underscores the potential for developing non-opioid analgesics based on isoflavone structures.

Network Pharmacology Analysis

Further investigations into the biological activity of isoflavones have utilized network pharmacology approaches to elucidate their mechanisms against various diseases, including cancer. These studies have identified multiple signaling pathways affected by isoflavones, enhancing our understanding of their therapeutic potential .

属性

IUPAC Name |

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYAUELJBWQNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176328 | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-98-4 | |

| Record name | 3′-Methoxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21913-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxydaidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。